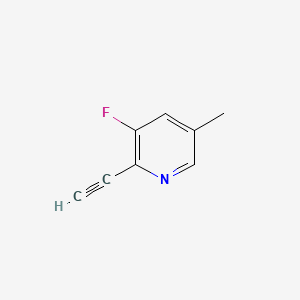

2-Ethynyl-3-fluoro-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-3-fluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWWIECDYMJKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C#C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethynyl-3-fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 2-ethynyl-3-fluoro-5-methylpyridine, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established synthetic transformations for analogous compounds, offering a comprehensive route for its preparation.

Synthetic Strategy Overview

The synthesis of this compound can be strategically approached in a three-step sequence, commencing with the synthesis of a suitable halopyridine precursor, followed by a palladium-catalyzed Sonogashira coupling, and concluding with a deprotection step. This pathway offers a versatile and efficient route to the target molecule.

A logical flowchart of the overall synthesis is presented below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Synthesis Pathway

The proposed synthesis is divided into three key stages:

Step 1: Synthesis of 2-Bromo-3-fluoro-5-methylpyridine

The initial step involves the conversion of 3-fluoro-5-methylpyridin-2-amine to 2-bromo-3-fluoro-5-methylpyridine via a Sandmeyer-type reaction. This transformation introduces the necessary bromine atom at the 2-position, which is crucial for the subsequent cross-coupling reaction.

Step 2: Sonogashira Coupling with (Trimethylsilyl)acetylene

The synthesized 2-bromo-3-fluoro-5-methylpyridine is then subjected to a Sonogashira coupling reaction with (trimethylsilyl)acetylene. This palladium- and copper-catalyzed reaction forms the key carbon-carbon bond, installing the protected ethynyl group onto the pyridine ring. The trimethylsilyl (TMS) group is employed as a protecting group for the terminal alkyne to prevent side reactions.

Step 3: Deprotection of the Trimethylsilyl Group

The final step involves the removal of the TMS protecting group from 2-((trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine to yield the desired terminal alkyne, this compound. This is typically achieved under mild basic conditions.

The complete reaction scheme is visualized below.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are representative experimental protocols for each step of the synthesis. These are based on established procedures for similar transformations and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 2-Bromo-3-fluoro-5-methylpyridine

This procedure is adapted from a general method for the diazotization and bromination of aminopyridines.

Materials:

-

3-Fluoro-5-methylpyridin-2-amine

-

Hydrobromic acid (48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of hydrobromic acid (48%) in water, cool to 0-5 °C in an ice-salt bath.

-

Slowly add 3-fluoro-5-methylpyridin-2-amine to the cooled acid solution, maintaining the temperature below 5 °C.

-

A solution of sodium nitrite in water is then added dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes at the same temperature.

-

In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled to 0 °C.

-

The diazonium salt solution is then slowly added to the CuBr solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C until gas evolution ceases.

-

After cooling to room temperature, the mixture is neutralized with a sodium hydroxide solution and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-bromo-3-fluoro-5-methylpyridine.

Step 2: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of a halopyridine with a terminal alkyne.[1]

Materials:

-

2-Bromo-3-fluoro-5-methylpyridine

-

(Trimethylsilyl)acetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-3-fluoro-5-methylpyridine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).

-

Add anhydrous, degassed solvent (THF or DMF) followed by triethylamine (2.0-3.0 equiv.).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add (trimethylsilyl)acetylene (1.1-1.5 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of Celite, washing with the reaction solvent.

-

The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product is purified by column chromatography on silica gel to yield 2-((trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine.

Step 3: Deprotection of the Trimethylsilyl Group

This is a standard procedure for the deprotection of TMS-protected alkynes.

Materials:

-

2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve 2-((trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine (1.0 equiv.) in methanol.

-

Add potassium carbonate (0.2-1.0 equiv.) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the starting material is consumed, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography if necessary to afford this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reactions in the synthesis pathway. Note that yields are representative and can vary based on reaction scale and optimization.

Table 1: Synthesis of 2-Bromo-3-fluoro-5-methylpyridine

| Reagent | Molar Ratio | Key Parameters | Yield (%) |

| 3-Fluoro-5-methylpyridin-2-amine | 1.0 | Temperature: 0-5 °C (diazotization), 50-60 °C (bromination) | 60-80 |

| Sodium Nitrite | 1.1-1.2 | Solvent: Aqueous HBr | |

| Copper(I) Bromide | 1.0-1.2 | Reaction Time: 2-4 hours |

Table 2: Sonogashira Coupling

| Reagent | Molar Ratio | Key Parameters | Yield (%) |

| 2-Bromo-3-fluoro-5-methylpyridine | 1.0 | Temperature: Room Temperature to 60 °C | 70-95 |

| (Trimethylsilyl)acetylene | 1.1-1.5 | Solvent: THF or DMF | |

| Pd(PPh₃)₂Cl₂ | 0.02-0.05 | Base: Triethylamine (2.0-3.0 equiv.) | |

| CuI | 0.04-0.10 | Reaction Time: 2-24 hours |

Table 3: TMS Deprotection

| Reagent | Molar Ratio | Key Parameters | Yield (%) |

| 2-((Trimethylsilyl)ethynyl)-3-fluoro-5-methylpyridine | 1.0 | Temperature: Room Temperature | >90 |

| Potassium Carbonate | 0.2-1.0 | Solvent: Methanol | |

| Reaction Time: 1-3 hours |

References

Technical Guide: Physicochemical Properties of 2-Ethynyl-3-fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethynyl-3-fluoro-5-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the novelty of this compound, this document focuses on the established experimental protocols for determining its key physicochemical parameters.

Core Physicochemical Data

While extensive experimental data for this compound is not yet publicly available, its fundamental molecular properties have been established. The following table summarizes the known quantitative data. Further experimental determination is required to fully characterize this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆FN | [1] |

| Molecular Weight | 135.14 g/mol | [1][2] |

| Melting Point | To be determined | |

| Boiling Point | To be determined | |

| Aqueous Solubility | To be determined | |

| pKa | To be determined | |

| LogP | To be determined |

Experimental Protocols for Physicochemical Characterization

Detailed methodologies for determining the key physicochemical properties of novel pyridine derivatives like this compound are outlined below.

The melting point of a solid is a critical indicator of its purity.[3] For a pure crystalline compound, a sharp melting point over a narrow range (0.5-1.0°C) is expected.[4]

Protocol: Capillary Method

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3][4] The tube is tapped to ensure dense packing.[3][5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[5]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[3][5] The heating rate is then reduced to about 1-2°C per minute to ensure accurate measurement.[5]

-

Data Recording: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid.[3][4]

For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is suitable for small sample volumes.[6]

Protocol: Thiele Tube Method

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed in a small test tube (Durham tube).[6] A capillary tube, sealed at one end, is placed in the test tube with the open end down.[6]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6][7]

-

Heating: The Thiele tube is heated gently.[7] Initially, bubbles will emerge from the capillary tube as the trapped air expands.[6] Heating is continued until a continuous stream of bubbles is observed.[6]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn into the capillary tube.[6][7]

Solubility is a crucial parameter, particularly for drug development, as it influences absorption and distribution.

Protocol: Shake-Flask Method

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is added to a known volume of purified water (e.g., 1-5 mL) in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or mol/L.

The pKa, or acid dissociation constant, is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding. For a pyridine derivative, the pKa will reflect the basicity of the nitrogen atom.

Protocol: Potentiometric Titration

-

Sample Preparation: A solution of this compound is prepared in water at a known concentration (e.g., 1 mM).[8] The ionic strength of the solution is kept constant using a background electrolyte like KCl.[8][9]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.[8] The titrant is added in small, precise increments.[9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[8]

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Protocol: Shake-Flask Method

-

System Preparation: A biphasic system is prepared using n-octanol and water. The two solvents are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The solution is then mixed with the other phase and shaken for a set period to allow for partitioning between the two layers.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. scribd.com [scribd.com]

- 2. 2-Ethynyl-5-fluoro-3-methylpyridine - [sigmaaldrich.com]

- 3. ursinus.edu [ursinus.edu]

- 4. alnoor.edu.iq [alnoor.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. acdlabs.com [acdlabs.com]

2-Ethynyl-3-fluoro-5-methylpyridine CAS number 1372103-91-7

CAS Number: 1372103-91-7

For the attention of Researchers, Scientists, and Drug Development Professionals.

Physicochemical Properties

The following table summarizes the known physical and chemical properties of 2-Ethynyl-3-fluoro-5-methylpyridine. This data is primarily sourced from chemical suppliers and should be considered as reference information.

| Property | Value | Source |

| Molecular Formula | C₈H₆FN | Supplier Catalogs |

| Molecular Weight | 135.14 g/mol | Supplier Catalogs |

| Physical Form | Solid | Supplier Catalogs |

| Purity | Typically >95% | Supplier Catalogs |

| Storage Conditions | Inert atmosphere, 2-8°C | Supplier Catalogs |

Structural Information

| Identifier | String |

| SMILES | CC1=CN=C(C(F)=C1)C#C |

| InChI | 1S/C8H6FN/c1-3-8-7(9)4-6(2)5-10-8/h1,4-5H,2H3 |

| InChIKey | RRWWIECDYMJKNF-UHFFFAOYSA-N |

Safety and Handling

Based on information from supplier safety data sheets, this compound is classified with the GHS06 pictogram, indicating toxicity.

| Hazard Statement | Precautionary Statement |

| H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of this compound is not available in published scientific literature or patents. However, a general synthetic approach for ethynylpyridine derivatives often involves a Sonogashira coupling reaction. The following workflow represents a plausible, though unverified, synthetic route.

Caption: A general workflow for a potential Sonogashira coupling approach to synthesize this compound.

Disclaimer: This diagram illustrates a general synthetic strategy and is not based on a published experimental protocol for the specific target molecule. Reaction conditions would require optimization.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, its structural motifs are of interest in medicinal chemistry.

-

Pyridine Core: The pyridine ring is a common scaffold in many approved drugs due to its ability to participate in hydrogen bonding and other molecular interactions with biological targets.

-

Fluoro Substituent: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability.

-

Ethynyl Group: The ethynyl group can act as a reactive handle for further chemical modifications (e.g., click chemistry) or can be involved in key interactions with target proteins.

Given these features, it is plausible that this compound could be investigated as an intermediate in the synthesis of novel therapeutic agents. However, without experimental data, any potential application remains speculative.

Signaling Pathways and Biological Targets

There is no information available in the public domain regarding the biological targets or signaling pathways that may be modulated by this compound.

Conclusion

This compound is a commercially available compound with potential utility in chemical synthesis and drug discovery. However, a significant gap exists in the publicly available scientific literature regarding its detailed synthesis, experimental data, and biological activity. Researchers interested in this compound would need to undertake foundational research to establish these key parameters.

Spectroscopic Data Analysis of 2-Ethynyl-3-fluoro-5-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-Ethynyl-3-fluoro-5-methylpyridine. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles and data from analogous structures. It also includes detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from typical chemical shifts, vibrational frequencies, and fragmentation patterns of substituted pyridines, fluoroaromatics, and terminal alkynes.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2 | d | ~2.0 | H-6 |

| ~7.5 | d | ~8.0 | H-4 |

| ~3.4 | s | - | Ethynyl-H |

| ~2.4 | s | - | Methyl-H |

Note: The fluorine atom at position 3 will likely introduce further long-range couplings, potentially leading to more complex splitting patterns for H-4.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, J ≈ 240 Hz) | C-3 (C-F) |

| ~148 (d, J ≈ 15 Hz) | C-2 |

| ~145 | C-6 |

| ~135 (d, J ≈ 5 Hz) | C-4 |

| ~130 | C-5 |

| ~85 | Ethynyl C-α |

| ~80 | Ethynyl C-β |

| ~18 | Methyl-C |

Note: The carbon directly bonded to fluorine (C-3) will exhibit a large one-bond C-F coupling constant. Adjacent carbons will show smaller two- and three-bond couplings.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~2120 | Sharp, Weak | C≡C stretch |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1250-1100 | Strong | C-F stretch |

| ~3000-2850 | Weak-Medium | C-H stretch (methyl) |

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 134 | Medium | [M-H]⁺ |

| 108 | Medium | [M-HCN]⁺ |

| 104 | Medium | [M-HF-H]⁺ |

Note: The presence of a fluorine atom can influence fragmentation pathways. The exact fragmentation will depend on the ionization energy.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 5 seconds, and 1024-4096 scans.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Instrumentation: Utilize a mass spectrometer with an electron ionization source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Ionization: Bombard the sample with electrons at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

-

Data Processing: The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Ethynyl-3-fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-3-fluoro-5-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of a rigid ethynyl group, an electronegative fluorine atom, and a methyl group on the pyridine ring introduces interesting electronic and steric features that dictate its three-dimensional structure and conformational preferences. Understanding these aspects is crucial for predicting its interaction with biological targets and for the rational design of novel molecules.

This technical guide provides a comprehensive overview of the predicted molecular structure and conformational landscape of this compound. It includes predicted geometric parameters, detailed hypothetical experimental protocols for its characterization, and visual representations of its structural features and analysis workflows.

Predicted Molecular Structure and Geometry

The molecular structure of this compound is defined by the arrangement of its constituent atoms and the bonding interactions between them. The core is a planar pyridine ring, to which the substituents are attached.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C2-C≡C | 1.21 |

| C≡C-H | 1.06 |

| C2-N1 | 1.34 |

| N1-C6 | 1.33 |

| C6-C5 | 1.39 |

| C5-C4 | 1.39 |

| C4-C3 | 1.38 |

| C3-C2 | 1.40 |

| C3-F | 1.35 |

| C5-CH3 | 1.51 |

| C(methyl)-H | 1.09 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| C2-C≡C-H | 180.0 |

| N1-C2-C≡C | 121.0 |

| C3-C2-C≡C | 119.0 |

| C2-N1-C6 | 117.0 |

| N1-C6-C5 | 124.0 |

| C6-C5-C4 | 118.0 |

| C5-C4-C3 | 119.0 |

| C4-C3-C2 | 122.0 |

| C4-C3-F | 119.0 |

| C2-C3-F | 119.0 |

| C6-C5-CH3 | 121.0 |

| C4-C5-CH3 | 121.0 |

| H-C(methyl)-H | 109.5 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| F-C3-C2-C≡C | 0.0 or 180.0 |

| C≡C-C2-N1-C6 | 0.0 or 180.0 |

| CH3-C5-C6-N1 | 0.0 or 180.0 |

Note: The planarity of the pyridine ring and the linear nature of the ethynyl group restrict major conformational flexibility in the core structure.

Conformational Analysis

The primary source of conformational isomerism in this compound arises from the rotation of the methyl group. However, the energy barrier for this rotation is expected to be very low, leading to essentially free rotation at room temperature. The conformation of the ethynyl group is fixed due to its linear geometry.

The planarity of the pyridine ring is a key feature. While minor puckering can occur, the aromatic system strongly favors a flat conformation. The relative orientations of the substituents with respect to the ring are therefore largely fixed.

Workflow for the conformational analysis of this compound.

The two primary conformations of interest would be those where a C-H bond of the methyl group is either eclipsing or staggered with respect to the C5-C4 or C5-C6 bond of the pyridine ring. The energy difference between these rotamers is predicted to be minimal.

Hypothetical Experimental Protocols

Due to the absence of published experimental data, the following protocols are provided as standard methodologies for the characterization of a novel substituted pyridine like this compound.

X-ray Crystallography

Objective: To determine the precise solid-state molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Methodology:

-

Crystal Growth: Single crystals of this compound would be grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and dichloromethane) at a constant temperature.

-

Data Collection: A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data would be processed to yield a set of structure factors. The crystal structure would be solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure in solution and to probe the electronic environment of the nuclei.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum would be acquired to identify the chemical shifts, coupling constants, and integration of the proton signals. This would provide information on the aromatic, methyl, and ethynyl protons.

-

¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum (typically proton-decoupled) would be acquired to identify the chemical shifts of all unique carbon atoms.

-

¹⁹F NMR Spectroscopy: A one-dimensional fluorine NMR spectrum would be acquired to determine the chemical shift of the fluorine atom and its coupling to neighboring protons.

-

2D NMR Spectroscopy: To unambiguously assign all signals and determine through-bond and through-space correlations, a suite of 2D NMR experiments would be performed, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). NOESY or ROESY experiments could provide insights into through-space proximities of atoms, which can be useful for conformational analysis.

Computational Modeling

Objective: To predict the minimum energy conformation, molecular geometry, and electronic properties.

Methodology:

-

Structure Building: An initial 3D structure of this compound would be built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers, primarily by rotating the methyl group.

-

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers would be optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). Frequency calculations would be performed to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Property Calculation: Various molecular properties, such as bond lengths, bond angles, dihedral angles, electrostatic potential, and NMR chemical shifts, would be calculated from the optimized geometry.

Synergistic approach for characterizing this compound.

Conclusion

The molecular structure of this compound is characterized by a planar pyridine core with ethynyl, fluoro, and methyl substituents. While significant conformational flexibility is not anticipated due to the rigidity of the aromatic ring and the ethynyl group, the free rotation of the methyl group represents the main conformational freedom. The predicted structural parameters provide a solid foundation for understanding its chemical behavior. For a definitive elucidation of its structure and conformation, experimental characterization through X-ray crystallography and advanced NMR spectroscopic techniques, in conjunction with high-level computational modeling, is essential. Such studies will be invaluable for its potential application in drug discovery and materials science.

The Ascendant Role of Fluorinated Pyridines in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has become a cornerstone of modern medicinal chemistry, unlocking significant advancements in drug potency, selectivity, metabolic stability, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of fluorinated pyridines, offering a comprehensive resource for researchers and drug development professionals. The guide details key signaling pathways, presents quantitative biological data, and outlines relevant experimental protocols.

The Physicochemical Advantage of Fluorination

The introduction of fluorine atoms into a pyridine ring imparts unique physicochemical properties that can dramatically enhance a molecule's drug-like characteristics. The high electronegativity and small atomic radius of fluorine can alter the electron distribution within the pyridine ring, influencing its pKa and modulating interactions with biological targets. Furthermore, the strength of the carbon-fluorine bond can block sites of metabolic degradation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. This enhanced stability and modulation of lipophilicity often lead to improved oral bioavailability and better brain penetration for centrally acting agents.[1][2][3]

Diverse Biological Activities of Fluorinated Pyridines

Fluorinated pyridine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation and application across numerous therapeutic areas.

Anticancer Activity

A significant number of approved and investigational anticancer agents feature a fluorinated pyridine moiety. These compounds often target key signaling pathways involved in cell growth, proliferation, and survival.

One prominent example is Alpelisib , a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[4] The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making it a critical therapeutic target.[5] The fluorinated pyridine component of Alpelisib contributes to its high affinity and metabolic stability.[4]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Fluorinated Pyridines

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth. Fluorinated pyridine inhibitors like Alpelisib bind to the ATP-binding pocket of PI3Kα, preventing the phosphorylation of PIP2 and thereby inhibiting the entire downstream signaling cascade.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Alpelisib.

Quantitative Data: Anticancer Activity of Fluorinated Pyridines

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Pyridine Derivatives | VEGFR-2 | - | 3.93 - 5.0 | [6] |

| Platinum Complexes with Fluorinated Pyridine Ligands | - | MCF-7 | Comparable to Cisplatin | [7] |

| Fluorinated Aminophenylhydrazines | - | A549 | 0.64 | [8] |

| Pyrazolopyridine Derivatives | CDK2 | - | 0.24 - 3.52 | [9] |

| Pyrazolopyridine Derivatives | c-Met Kinase | HepG-2 | 3.42 | [10] |

| Pyrazolopyridine Derivatives | c-Met Kinase | MCF-7 | 4.16 | [10] |

| Pyridine Derivatives | - | A375 | 1.5 nM | [11] |

| Pyridine Derivatives | - | M14 | 1.7 nM | [11] |

| Pyridine Derivatives | - | RPMI 7951 | 1.7 nM | [11] |

Cardiovascular Activity

Fluorinated pyridines have also emerged as important therapeutic agents for cardiovascular diseases. Vericiguat , a soluble guanylate cyclase (sGC) stimulator, is a prime example.[4] It is used to treat chronic heart failure. The fluorine atom in Vericiguat enhances its metabolic stability and reduces clearance.[4]

Signaling Pathway: NO-sGC-cGMP Pathway Stimulation by Vericiguat

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway plays a critical role in regulating vascular tone and cardiac function. In heart failure, endothelial dysfunction leads to reduced NO bioavailability and impaired sGC activity, resulting in decreased cGMP levels and subsequent vasoconstriction and cardiac remodeling. Vericiguat directly stimulates sGC, independent of NO, and also sensitizes sGC to endogenous NO. This leads to increased production of cGMP, which in turn mediates vasodilation and has beneficial effects on cardiac function.[1][12][13]

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Ethynyl-3-fluoro-5-methylpyridine: A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-3-fluoro-5-methylpyridine, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. While the specific discovery and detailed historical timeline of this compound are not extensively documented in public literature, its structural motifs—a fluorinated pyridine ring and an ethynyl group—position it as a valuable building block for the synthesis of complex molecules. This document outlines the key physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and the potential applications of this compound, drawing context from the well-established roles of related fluoropyridine and ethynylpyridine derivatives in drug discovery and development.

Introduction

This compound (CAS No. 1372103-91-7) is a substituted pyridine derivative that combines several key features beneficial for the development of novel chemical entities. The pyridine core is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Furthermore, the terminal ethynyl group serves as a versatile chemical handle for a variety of coupling reactions, most notably the Sonogashira coupling, enabling the facile construction of more complex molecular architectures.

This guide aims to provide researchers and drug development professionals with a detailed understanding of the synthesis and potential utility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from commercially available sources.

| Property | Value | Reference |

| CAS Number | 1372103-91-7 | [1][2] |

| Molecular Formula | C₈H₆FN | [2] |

| Molecular Weight | 135.14 g/mol | [2] |

| Appearance | Not specified (likely a solid or oil) | |

| Purity | Typically >95% (commercial grade) |

Proposed Synthetic Pathway

Logical Flow of the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-3-fluoro-5-methylpyridine

The synthesis of the key intermediate, 2-bromo-3-fluoro-5-methylpyridine, can be envisioned starting from 3-amino-5-methylpyridine, drawing inspiration from methodologies described in patent literature for similar fluorinated pyridines[3]. This transformation can be achieved through a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: 3-Amino-5-methylpyridine (1.0 eq) is dissolved in an aqueous solution of hydrobromic acid (HBr, ~48%). The solution is cooled to 0-5 °C in an ice-salt bath.

-

An aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Fluorination (Balz-Schiemann type reaction): To the solution of the diazonium salt, an aqueous solution of fluoroboric acid (HBF₄, ~50%) is added. The mixture is stirred, and the resulting diazonium tetrafluoroborate salt is allowed to precipitate.

-

The precipitate is filtered, washed with cold water, and dried.

-

The dried diazonium tetrafluoroborate salt is then thermally decomposed, or in some variations, heated in the presence of a copper catalyst, to yield 2-bromo-3-fluoro-5-methylpyridine.

-

Work-up and Purification: The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.

Step 2: Sonogashira Coupling to Yield this compound

The final step involves a palladium- and copper-catalyzed Sonogashira coupling of the 2-bromo-3-fluoro-5-methylpyridine intermediate with a suitable alkyne, such as trimethylsilylacetylene (TMSA). The use of TMSA is advantageous as the TMS group can be easily removed under mild basic conditions.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-bromo-3-fluoro-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., a mixture of tetrahydrofuran and triethylamine), are added trimethylsilylacetylene (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.1 eq).

-

The reaction mixture is degassed with argon or nitrogen for 15-20 minutes.

-

The reaction is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Deprotection: Upon completion of the coupling reaction, a mild base such as potassium carbonate (K₂CO₃) in methanol is added to the reaction mixture to remove the trimethylsilyl protecting group. The mixture is stirred at room temperature for 1-2 hours.

-

Work-up and Purification: The reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product, this compound, is then purified by column chromatography on silica gel.

General Mechanism of the Sonogashira Coupling

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been reported in the literature, its structural components are prevalent in many biologically active molecules.

-

Fluoropyridines in Medicinal Chemistry: The incorporation of fluorine into a pyridine ring is a common strategy in drug design. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidation, and increase cell membrane permeability. Many approved drugs contain the fluoropyridine moiety.

-

Ethynyl Group as a Pharmacophore and Synthetic Handle: The ethynyl group is present in a number of approved drugs and clinical candidates. It can act as a bioisostere for other functional groups and can participate in key binding interactions with biological targets. As a synthetic handle, it allows for further functionalization through "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to link the molecule to other fragments, probes, or biomolecules.

Given these characteristics, this compound is a promising starting material for the synthesis of libraries of compounds for screening against a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Although its specific discovery and history are not well-documented, its synthesis can be reliably achieved through a proposed pathway involving a Sonogashira cross-coupling reaction. The combination of a fluorinated pyridine core and a reactive ethynyl group makes this compound an attractive starting material for the development of novel and complex molecules with potential biological activity. This technical guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Ethynyl-3-fluoro-5-methylpyridine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Ethynyl-3-fluoro-5-methylpyridine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This fluorinated pyridine derivative is a valuable building block for the synthesis of novel 1,2,3-triazole-containing compounds with potential applications in medicinal chemistry and drug discovery. The strategic placement of a fluorine atom and a methyl group on the pyridine ring can influence the physicochemical properties of the resulting triazole products, such as metabolic stability, lipophilicity, and target binding affinity.

The following protocols are designed as a starting point for researchers. Optimization of reaction conditions is recommended for specific applications to achieve the best results.

Introduction to this compound in Click Chemistry

Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups.[1][2] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which leads to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][3] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of diverse compound libraries for drug discovery and the development of bioconjugates.[3]

This compound serves as the alkyne component in the CuAAC reaction. The pyridine moiety is a common scaffold in many pharmaceuticals, and the fluorine atom can enhance metabolic stability and binding affinity to biological targets. The ethynyl group provides the reactive handle for the click reaction, allowing for its conjugation to a wide range of azide-containing molecules, including small molecules, peptides, and proteins.

General Reaction Scheme

The CuAAC reaction involves the coupling of an alkyne, such as this compound, with an azide in the presence of a copper(I) catalyst. The reaction is typically carried out in a variety of solvents, including aqueous mixtures, and proceeds readily at room temperature.

General Reaction for CuAAC with this compound

Experimental Protocols

The following are general protocols for performing a CuAAC reaction with this compound. These should be considered as starting points, and optimization of parameters such as solvent, temperature, catalyst loading, and ligand may be necessary for specific substrates.

Protocol 1: Small Molecule Synthesis

This protocol is suitable for the synthesis of small molecule triazole derivatives in an organic solvent.

Materials:

-

This compound

-

Azide-containing compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or DMF, DMSO)

-

Nitrogen or Argon gas for inert atmosphere (optional but recommended)

Procedure:

-

To a reaction vial, add this compound (1.0 eq).

-

Add the azide-containing compound (1.0 - 1.2 eq).

-

Dissolve the reactants in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 - 0.2 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bioconjugation in Aqueous Buffer

This protocol is adapted for the labeling of biomolecules, such as proteins or peptides, in an aqueous environment.

Materials:

-

This compound (or a derivative with improved water solubility)

-

Azide-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another copper-chelating ligand

-

Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

-

Dissolve the azide-modified biomolecule in the aqueous buffer.

-

Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

-

Prepare fresh stock solutions of CuSO₄·5H₂O, sodium ascorbate, and THPTA in water.

-

To the biomolecule solution, add the this compound solution to the desired final concentration.

-

Premix the CuSO₄·5H₂O and THPTA solutions before adding them to the reaction mixture. The ligand helps to stabilize the Cu(I) catalyst and protect the biomolecule from oxidative damage.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Gently agitate the reaction mixture at room temperature.

-

The reaction progress can be monitored by techniques appropriate for the biomolecule, such as SDS-PAGE with fluorescent visualization (if a fluorescent azide was used) or mass spectrometry.

-

Upon completion, the labeled biomolecule can be purified from excess reagents and catalyst using methods like dialysis, size-exclusion chromatography, or affinity purification.

Data Presentation

As no specific experimental data for this compound in click chemistry was found in the literature, the following tables present representative data for general CuAAC reactions. These values should be used as a reference, and actual results with the specified compound may vary.

Table 1: Representative Reaction Conditions and Yields for Small Molecule Synthesis

| Entry | Alkyne | Azide | Catalyst (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Benzyl azide | 5 | - | t-BuOH/H₂O | 12 | >95 |

| 2 | Propargyl alcohol | 1-Azidohexane | 10 | - | DMF | 8 | 92 |

| 3 | Ethynylbenzene | 4-Azidotoluene | 2 | 5 (THPTA) | DMSO/H₂O | 6 | 98 |

Table 2: Representative Conditions for Bioconjugation Reactions

| Biomolecule | Alkyne Concentration | Azide Concentration | Cu(I) Source | Ligand | Buffer | Time (h) |

| Protein (10 µM) | 100 µM | 100 µM | CuSO₄/Ascorbate | THPTA | PBS, pH 7.4 | 1-4 |

| Peptide (50 µM) | 250 µM | 250 µM | CuSO₄/Ascorbate | TBTA | Tris Buffer, pH 8.0 | 0.5-2 |

Visualizations

Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

Caption: General workflow for a CuAAC reaction.

Diagram 2: Logical Relationship in Drug Discovery Application

Caption: Application of click chemistry in drug discovery.

References

Application Notes and Protocols for 2-Ethynyl-3-fluoro-5-methylpyridine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-3-fluoro-5-methylpyridine is a valuable heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. The presence of a fluorine atom, a methyl group, and an ethynyl group on the pyridine ring offers a unique combination of electronic properties and reactive sites. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the ethynyl group serves as a versatile handle for various coupling reactions, most notably the Sonogashira coupling. This allows for the straightforward introduction of diverse molecular fragments, making it a key component in the synthesis of complex bioactive molecules.

These application notes provide an overview of the use of this compound in the synthesis of Glycogen Synthase Kinase 3 (GSK-3) inhibitors, which are of significant interest for the treatment of various diseases, including neurodegenerative disorders like Alzheimer's disease and non-insulin-dependent diabetes mellitus.[1]

Key Applications in Drug Discovery: Synthesis of GSK-3 Inhibitors

A significant application of this compound is in the synthesis of substituted pyrrolo[2,3-b]pyridine derivatives, which have been identified as potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3). The general synthetic strategy involves a Sonogashira cross-coupling reaction between this compound and a halogenated 1H-pyrrolo[2,3-b]pyridine core.

Experimental Workflow for the Synthesis of a GSK-3 Inhibitor Intermediate:

Caption: Synthetic workflow for a key intermediate.

Experimental Protocols

The following protocols are adapted from established procedures for Sonogashira cross-coupling reactions with similar substrates.[2] Optimization may be required for specific substrate combinations and scales.

Protocol 1: Sonogashira Coupling of this compound with 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

Objective: To synthesize the key intermediate 2-((3-fluoro-5-methylpyridin-2-yl)ethynyl)-1H-pyrrolo[2,3-b]pyridin-5-amine.

Materials:

-

This compound

-

5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, argon-flushed round-bottom flask, add 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (1.0 eq).

-

Add anhydrous THF and triethylamine (4:2 v/v).

-

Degas the solution by bubbling with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

-

Add this compound (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

Quantitative Data (Representative)

| Reactant 1 | Reactant 2 | Catalyst/Co-catalyst | Solvent/Base | Yield (%) | Reference |

| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | THF / Et₃N | 92 | [2] |

| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethynyl-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ / CuI | THF / Et₃N | 93 | [2] |

| 6-bromo-3-fluoro-2-cyanopyridine | 4-ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄ / CuI | THF / Et₃N | 85 | [2] |

Note: The yields presented are for analogous Sonogashira coupling reactions and serve as a reference. Actual yields for the reaction with this compound may vary.

Signaling Pathway Implication: GSK-3 Inhibition

The synthesized pyrrolo[2,3-b]pyridine derivatives are designed to target the Glycogen Synthase Kinase 3 (GSK-3) signaling pathway. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of the GSK-3 pathway has been implicated in the pathogenesis of several diseases.

Caption: Simplified Wnt/GSK-3 signaling pathway.

In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The pyrrolo[2,3-b]pyridine inhibitors, derived from this compound, act by inhibiting GSK-3β. This prevents the phosphorylation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes involved in cell survival and proliferation.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its application in the development of GSK-3 inhibitors highlights its importance in modern drug discovery. The provided protocols and data serve as a foundation for researchers to explore the rich chemistry of this compound and to design novel bioactive agents.

References

Applications of 2-Ethynyl-3-fluoro-5-methylpyridine in Medicinal Chemistry: A Conceptual Overview

Note to the Reader: As of December 2025, a comprehensive review of scientific literature and patent databases reveals no specific, publicly documented applications of 2-Ethynyl-3-fluoro-5-methylpyridine in medicinal chemistry. The information presented herein is therefore based on the well-established roles of its constituent chemical moieties—the fluorinated pyridine ring and the terminal ethynyl group—in drug discovery and development. This document serves as a conceptual guide for researchers and drug development professionals on the potential applications and experimental considerations for this versatile chemical building block.

Introduction

This compound is a heterocyclic compound that incorporates several key features of high value in modern medicinal chemistry. The strategic placement of a fluorine atom on the pyridine ring can significantly influence the physicochemical and pharmacological properties of a molecule. The terminal alkyne functionality serves as a versatile synthetic handle for the construction of more complex molecular architectures through various coupling reactions. While direct biological data for this specific compound is not available, its structure suggests potential as a key intermediate in the synthesis of novel therapeutic agents.

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its utility in the development of a range of therapeutic agents, particularly in oncology and neuroscience.

1. Kinase Inhibitors: The pyridine scaffold is a common core in a multitude of approved and investigational kinase inhibitors. The nitrogen atom can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The ethynyl group can be functionalized to extend into other regions of the binding pocket, potentially forming covalent bonds with nearby cysteine residues (in the case of targeted covalent inhibitors) or introducing further non-covalent interactions to enhance potency and selectivity. The fluorine atom can modulate the basicity of the pyridine nitrogen and improve metabolic stability.

2. GPCR Modulators: G-protein coupled receptors (GPCRs) are another major class of drug targets. The ethynylpyridine scaffold can be elaborated to generate ligands that fit into the often-hydrophobic binding pockets of these receptors. For instance, ethynylpyridines have been utilized in the development of antagonists for receptors like the metabotropic glutamate receptor 5 (mGluR5), which is implicated in anxiety and other neurological disorders.

3. Bioisosteric Replacement: The fluorinated pyridine ring can serve as a bioisostere for other aromatic or heteroaromatic systems, offering an alternative with potentially improved properties such as enhanced membrane permeability, reduced metabolism by cytochrome P450 enzymes, and increased binding affinity due to favorable electrostatic interactions of the fluorine atom.

Experimental Protocols: A Representative Application

Given the absence of specific documented reactions, a representative protocol for a Sonogashira cross-coupling reaction is provided below. This reaction is a cornerstone of medicinal chemistry for its ability to form carbon-carbon bonds between a terminal alkyne and an aryl or heteroaryl halide, a highly probable application for this compound.

Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling of this compound with a Generic Aryl Iodide

This protocol describes a general procedure for the synthesis of a 2-(arylethynyl)-3-fluoro-5-methylpyridine derivative.

Materials:

-

This compound

-

Aryl iodide (or bromide) of interest

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq.), this compound (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).

-

Add anhydrous, degassed solvent (e.g., THF) to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

-

Add the base (e.g., TEA, 3.0 eq.) to the reaction mixture.

-

Ensure the mixture is thoroughly degassed by bubbling the inert gas through the solution for 10-15 minutes.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-60 °C) may be applied.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(arylethynyl)-3-fluoro-5-methylpyridine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following table outlines hypothetical reaction parameters for the general Sonogashira coupling protocol described above. Researchers should optimize these conditions for their specific substrates.

| Parameter | Value/Condition | Notes |

| Reactants | ||

| Aryl Halide | 1.0 eq. | Iodides are generally more reactive than bromides. |

| This compound | 1.1 - 1.5 eq. | A slight excess of the alkyne can help drive the reaction to completion. |

| Catalyst System | ||

| Palladium Pre-catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) | Other palladium sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand can also be used. |

| Copper(I) Co-catalyst | CuI (2-10 mol%) | Essential for the traditional Sonogashira reaction mechanism. Copper-free conditions are also possible with different catalyst systems. |

| Solvent & Base | ||

| Solvent | Anhydrous, degassed THF, DMF, or 1,4-Dioxane | The choice of solvent can influence reaction rate and solubility of reactants. |

| Base | TEA, DIPEA, or other amine bases (2-4 eq.) | The base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. |

| Reaction Conditions | ||

| Temperature | Room Temperature to 60 °C | Reaction temperature should be optimized for the specific substrates. |

| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the palladium catalyst and homo-coupling of the alkyne. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until consumption of the limiting reagent. |

Visualizations

The following diagrams illustrate the potential utility of this compound in a drug discovery context.

Caption: Conceptual workflow for utilizing this compound in a drug discovery program.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2-Ethynyl-3-fluoro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel furopyridine and pyridopyrimidine derivatives starting from 2-ethynyl-3-fluoro-5-methylpyridine. This starting material is a versatile building block for the generation of diverse heterocyclic scaffolds of interest in medicinal chemistry and materials science. The following sections detail the synthesis of the starting material, its conversion into key intermediates, and subsequent cyclization reactions to yield the target heterocyclic systems.

Synthesis of the Starting Material: this compound

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 2-bromo-3-fluoro-5-methylpyridine. The first step involves a Sonogashira cross-coupling reaction with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection of the silyl group to yield the terminal alkyne.

Protocol 1: Sonogashira Coupling of 2-Bromo-3-fluoro-5-methylpyridine with Trimethylsilylacetylene

This protocol is adapted from a similar Sonogashira coupling of a bromofluoropyridine derivative.[1]

Materials:

-

2-Bromo-3-fluoro-5-methylpyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous and degassed tetrahydrofuran (THF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 2-bromo-3-fluoro-5-methylpyridine (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).

-

Add anhydrous, degassed THF (concentration typically 0.2 M) followed by triethylamine (3.0 eq.).

-

Add trimethylsilylacetylene (1.2 eq.) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Deprotection of 2-(Trimethylsilylethynyl)-3-fluoro-5-methylpyridine

This is a standard procedure for the deprotection of trimethylsilyl-protected alkynes.[2][3]

Materials:

-

2-(Trimethylsilylethynyl)-3-fluoro-5-methylpyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 2-(Trimethylsilylethynyl)-3-fluoro-5-methylpyridine (1.0 eq.) in methanol.

-

Add potassium carbonate (0.2 eq.) to the solution.

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield this compound.

Synthesis of Furopyridine Derivatives

The synthesis of furopyridines from this compound involves a two-step sequence: nucleophilic aromatic substitution of the fluorine atom to introduce a hydroxyl group, followed by an intramolecular cyclization.

Workflow for Furopyridine Synthesis

Caption: Synthetic workflow for furopyridine derivatives.

Protocol 3: Synthesis of 2-Ethynyl-3-hydroxy-5-methylpyridine

This protocol is a general method for the nucleophilic substitution of a fluoro group on a pyridine ring with a hydroxide.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Water

-

Dioxane (co-solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of dioxane and water.

-

Add sodium hydroxide (3.0 eq.).

-

Heat the reaction mixture to reflux (approximately 100 °C) for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid (1M).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 4: Palladium-Catalyzed Intramolecular Cyclization to Furo[3,2-b]pyridine

This protocol is based on palladium-catalyzed intramolecular cyclization reactions of 2-ethynylpyridines.[4]

Materials:

-

2-Ethynyl-3-hydroxy-5-methylpyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Schlenk tube

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 2-ethynyl-3-hydroxy-5-methylpyridine (1.0 eq.), palladium(II) acetate (0.05 eq.), triphenylphosphine (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Add anhydrous DMF.

-

Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Pyridopyrimidine Derivatives

The synthesis of pyridopyrimidines from this compound proceeds through the initial formation of a 3-amino-2-ethynylpyridine intermediate, followed by cyclization with a one-carbon synthon.

Workflow for Pyridopyrimidine Synthesis

Caption: Synthetic workflow for pyridopyrimidine derivatives.

Protocol 5: Synthesis of 2-Ethynyl-3-amino-5-methylpyridine

This protocol is based on the amination of a 2,3-difluoropyridine derivative.[5]

Materials:

-

This compound

-

Aqueous ammonia (28%)

-

Sealed pressure vessel

-

Heating source

Procedure:

-

Place this compound (1.0 eq.) and aqueous ammonia in a sealed pressure vessel. The molar ratio of the pyridine to ammonia should be approximately 1:10.

-

Heat the sealed vessel to 120-140 °C for 18-24 hours.

-

After cooling to room temperature, carefully open the vessel.

-

Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 6: Cyclization to Pyrido[3,2-d]pyrimidine

This is a general method for the synthesis of pyrimidines from aminopyridines.

Materials:

-

2-Ethynyl-3-amino-5-methylpyridine

-

Formamide

-

Round-bottom flask with reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, heat a mixture of 2-ethynyl-3-amino-5-methylpyridine (1.0 eq.) and an excess of formamide (at least 10 eq.).

-

Maintain the reaction at reflux (around 180-200 °C) for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated product by filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data (Expected) |